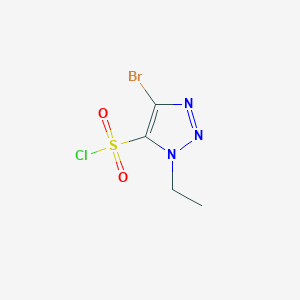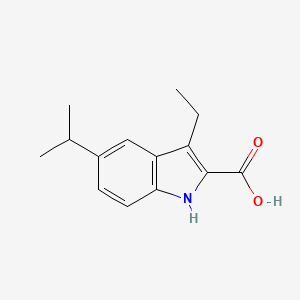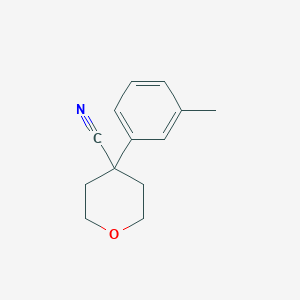
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, an ethyl group, and a sulfonyl chloride group attached to the triazole ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride typically involves the reaction of 4-bromo-1-ethyl-1H-1,2,3-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Bromo-1-ethyl-1H-1,2,3-triazole+Chlorosulfonic acid→4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature and pH conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
科学的研究の応用
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins and other biomolecules, allowing researchers to study the effects of these modifications on biological processes.
類似化合物との比較
Similar Compounds
4-Bromo-1H-1,2,3-triazole: Lacks the ethyl and sulfonyl chloride groups, making it less reactive in certain chemical reactions.
1-Ethyl-1H-1,2,3-triazole: Lacks the bromine and sulfonyl chloride groups, resulting in different reactivity and applications.
5-Chloro-1-ethyl-1H-1,2,3-triazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group, which confer specific reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C4H5BrClN3O2S |
|---|---|
分子量 |
274.52 g/mol |
IUPAC名 |
5-bromo-3-ethyltriazole-4-sulfonyl chloride |
InChI |
InChI=1S/C4H5BrClN3O2S/c1-2-9-4(12(6,10)11)3(5)7-8-9/h2H2,1H3 |
InChIキー |
ZJJIIYUBXGHMMD-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(N=N1)Br)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)






![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)


![3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)

![1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)

